REACTION_CXSMILES
|
[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1.[H][H]>>[Co:2].[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
14d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-methyl-cyclopenta-dienyl-cobalt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Name
|
Co(CH3C5H4)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-methyl-cyclopenta-dienyl-cobalt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Name
|
14a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-methyl-cyclopenta-dienyl-cobalt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The gaseous mixture is maintained at 13 to 52 Pa in the chamber
|
Type
|
TEMPERATURE
|
Details
|
the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade
|
Name
|
|
Type
|
product
|
Smiles
|
[Co]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1.[H][H]>>[Co:2].[CH3:1][Co:2]([CH3:8])[C:3]1[CH2:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
14d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-methyl-cyclopenta-dienyl-cobalt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Name
|
Co(CH3C5H4)2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-methyl-cyclopenta-dienyl-cobalt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Name
|
14a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-methyl-cyclopenta-dienyl-cobalt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The gaseous mixture is maintained at 13 to 52 Pa in the chamber
|
Type
|
TEMPERATURE
|
Details
|
the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade
|
Name
|
|
Type
|
product
|
Smiles
|
[Co]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Co](C1=CC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |